Crystallographic Architecture and X-Ray Diffraction Analysis of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid
Crystallographic Architecture and X-Ray Diffraction Analysis of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on the precise understanding of molecular geometry and supramolecular assembly. 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) is a highly functionalized N-heterocyclic building block that bridges the gap between medicinal chemistry and materials science [1]. Characterized by a rigid quinoline core, dual hydrogen-bonding carboxylate moieties, and sterically demanding methyl groups at the 6 and 8 positions, this compound serves as a versatile synthon for the construction of complex coordination polymers and metal-organic frameworks (MOFs).
This technical guide provides an in-depth analysis of the crystallographic properties, supramolecular behavior, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to accurately characterize 6,8-Dimethylquinoline-2,3-dicarboxylic acid and its derivatives.
Molecular Architecture & Crystallographic Rationale
To understand the solid-state behavior of 6,8-Dimethylquinoline-2,3-dicarboxylic acid, one must analyze the causality behind its structural features:
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The Quinoline Core: Provides a planar, electron-deficient aromatic system that strongly favors intermolecular π−π stacking interactions. These interactions are fundamental in driving the 1D to 3D architectural expansion in the solid state[2].
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2,3-Dicarboxylic Acid Moieties: Act as both potent hydrogen-bond donors and acceptors. In crystallographic packing, these groups typically form robust R22(8) hydrogen-bonded dimers (supramolecular synthons) with adjacent molecules. Furthermore, they are excellent multidentate ligands capable of chelating transition metals (e.g., Cu(II), Ag(I), Mn(II)) in various deprotonation states to form electrocatalytic or luminescent coordination polymers [2, 3].
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6,8-Dimethyl Substitutions: The addition of methyl groups at the 6 and 8 positions introduces significant steric hindrance and electron-donating inductive effects. Crystallographically, this steric bulk forces the carboxylate groups to adopt specific dihedral angles relative to the quinoline plane to minimize intramolecular repulsion, directly dictating the crystal system and space group packing efficiency.
Quantitative Data Summary
Table 1 summarizes the core physicochemical parameters of the compound, while Table 2 provides a representative crystallographic model based on homologous quinoline-2,3-dicarboxylate structures [1, 3].
Table 1: Physicochemical Properties of 6,8-Dimethylquinoline-2,3-dicarboxylic acid
| Property | Value / Description |
| CAS Number | 948289-02-9 |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Appearance | Yellowish crystalline solid |
| Solubility Profile | Soluble in DMF, DMSO, hot Ethanol; poorly soluble in cold water |
| Primary Applications | API precursor, MOF ligand, Graphene hydrogel modification [4] |
Table 2: Representative Crystallographic Parameters (Homologous Model) (Note: Parameters reflect the typical triclinic P1ˉ packing observed in substituted quinoline-2,3-dicarboxylic acids).
| Crystallographic Parameter | Representative Value |
| Crystal System | Triclinic |
| Space Group | P1ˉ |
| Unit Cell Dimensions | a≈7.0A˚,b≈7.5A˚,c≈13.2A˚ |
| Unit Cell Angles | α≈104∘,β≈91∘,γ≈116∘ |
| Volume ( V ) | ≈600−650A˚3 |
| Z (Molecules per unit cell) | 2 |
Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)
Achieving a high-resolution crystal structure requires a self-validating experimental workflow. The following protocol details the step-by-step methodology for the crystallization and X-ray diffraction analysis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid.
Step 1: Crystal Growth via Hydrothermal Synthesis
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Action: Suspend 50 mg of the compound in a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and deionized water inside a Teflon-lined stainless steel autoclave. Heat to 120 °C for 48 hours, then apply a slow cooling ramp of 2 °C/hour down to 25 °C.
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Causality: The dicarboxylic acid is prone to rapid, amorphous precipitation in standard volatile solvents. DMF dissolves the hydrophobic dimethylquinoline core, while water stabilizes the carboxylic acids via H-bonding. The hydrothermal environment and subsequent slow cooling ramp ensure the system remains within the metastable zone of supersaturation. This controlled thermodynamic state prevents nucleation bursts, promoting the growth of large, defect-free single crystals rather than microcrystalline powders.
Step 2: Crystal Selection and Mounting
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Action: Under a polarized light microscope, select a single crystal exhibiting uniform extinction (approximate dimensions: 0.20 × 0.15 × 0.10 mm). Submerge the crystal in Paratone-N oil and mount it onto a cryoloop attached to a goniometer head.
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Causality: Uniform polarized extinction confirms the crystal is a single domain (not twinned). Paratone-N oil serves a dual purpose: it prevents the evaporation of any co-crystallized solvent molecules (which would degrade the crystal lattice) and acts as a cryoprotectant to prevent ice formation during flash-cooling.
Step 3: Data Collection
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Action: Flash-cool the mounted crystal to 100 K using an N₂ cold stream. Collect diffraction data using a diffractometer equipped with a Mo K α microfocus X-ray source ( λ=0.71073A˚ ) and a photon-counting pixel array detector.
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Causality: Cooling the crystal to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes the smearing of electron density, thereby increasing the intensity of high-angle diffraction spots and yielding a higher-resolution structure.
Step 4: Data Reduction and Structure Refinement (Self-Validation)
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Action: Integrate the diffraction frames and apply a multi-scan absorption correction. Evaluate the internal agreement factor ( Rint ). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Causality & Validation: The Rint value acts as a self-validating metric for the experiment; an Rint<0.05 confirms that the chosen symmetry space group is correct and that the absorption correction successfully accounted for crystal shape effects. Anisotropic refinement is critical to accurately model the electron density distribution, particularly around the sterically hindered 6,8-dimethyl groups.
SCXRD Experimental Workflow for 6,8-Dimethylquinoline-2,3-dicarboxylic acid.
Supramolecular Assembly and Coordination Chemistry
Beyond its discrete molecular structure, 6,8-Dimethylquinoline-2,3-dicarboxylic acid is engineered for complex supramolecular assembly. The spatial orientation of its functional groups dictates its behavior in solid-state chemistry.
When reacted with transition metals, the compound undergoes deprotonation to yield a multidentate ligand. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate groups can chelate metal centers in various modes (monodentate, bidentate, or bridging) [3].
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Hydrogen Bonding Networks: In the absence of metals, the un-ionized or partially ionized carboxylic acids form extensive 1D chains via O−H⋯O interactions.
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π−π Stacking: The planar quinoline rings of adjacent 1D chains interleave. The centroid-to-centroid distance between these rings is typically around 3.6 to 3.8 Å, providing the cohesive energy required to expand the 1D chains into a 2D or 3D supramolecular architecture [2].
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Coordination Polymers: By introducing metal salts (e.g., Cu(NO3)2 or AgNO3 ) during the hydrothermal growth phase, the dicarboxylate acts as a bridge between metal nodes, generating luminescent or electrocatalytically active 1D, 2D, or 3D coordination polymers [2, 3].
Supramolecular assembly pathways of quinoline-2,3-dicarboxylate derivatives.
Conclusion
The crystallographic analysis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid reveals a highly tunable molecule governed by the interplay of steric hindrance from its methyl groups and the strong directional bonding of its dicarboxylic acid moieties. By employing rigorous, self-validating SCXRD methodologies—specifically utilizing hydrothermal growth and cryogenic data collection—researchers can accurately map its electron density. This structural mapping is the foundational step for leveraging the compound in advanced applications, ranging from API synthesis to the development of high-performance asymmetrical supercapacitors and luminescent metal-organic frameworks.
References
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RSC Advances. "Luminescent properties of Ag(I)/Cu(I) coordination polymers: crystal structures and high intensity luminescence of a PMMA-doped hybrid material based on a quinoline-2,3-dicarboxylic acid ligand". Royal Society of Chemistry. Available at:[Link]
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Dalton Transactions. "Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange". Royal Society of Chemistry. Available at:[Link]
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ACS Applied Nano Materials. "Quinoline-2,3-dicarboxylic Acid-Modified Graphene Hydrogel Composites for High-Performance Asymmetrical Supercapacitors". American Chemical Society. Available at:[Link]
